Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC18137719
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3 |
| Standard InChI Key | DIMRWILTJYUTQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)CN1C=C(C=N1)N |
Introduction
Chemical Identity and Structural Characterization
Isopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate belongs to the class of pyrazole derivatives, which are renowned for their versatility in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol. Key structural features include:
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A pyrazole ring substituted with an amino group at the 4-position.
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An acetoxy group (-O-C(=O)-) linked to the pyrazole’s 1-position.
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An isopropyl ester moiety (-O-CO-O-iPr) as the terminal functional group.
Structural Data and Spectroscopic Properties
The compound’s IUPAC name is propan-2-yl 2-(4-aminopyrazol-1-yl)acetate, and its canonical SMILES representation is CC1=C(N)N(C=C1)CC(=O)OC(C)C. Key spectroscopic data for analogous compounds include:
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¹H NMR: Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), pyrazole protons (δ 6.5–7.5 ppm), and acetoxy methylene (δ 4.1–4.3 ppm).
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1720–1740 cm⁻¹), and C-O (1200–1250 cm⁻¹).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | Propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |
| Boiling Point | Estimated 280–300°C (extrapolated from analogs) |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
Reactivity and Functionalization
The compound’s reactivity is governed by its amino and ester functionalities, enabling diverse transformations:
Nucleophilic Substitution
The amino group undergoes acylation or alkylation reactions. For instance, treatment with acetyl chloride yields N-acetyl derivatives, while reaction with methyl iodide produces N-methylated analogs.
Ester Hydrolysis
Under acidic or basic conditions, the isopropyl ester hydrolyzes to form 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a precursor for further derivatization:
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles .
Applications in Medicinal Chemistry and Drug Design
Lead Optimization
The compound serves as a scaffold for designing DHODH inhibitors, leveraging its ability to occupy the ubiquinone-binding site. Substitutions at the 4-amino position modulate potency and selectivity .
Prodrug Development
The isopropyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active acetic acid derivative, enabling targeted delivery.
Comparison with Related Pyrazole Derivatives
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| Teriflunomide | Trifluoromethylphenyl group | DHODH inhibitor (IC₅₀ = 60 µM) |
| Brequinar | Quinoline core | Anticancer (IC₅₀ = 0.2 µM) |
| Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | Methyl at pyrazole 4-position | Antimicrobial (MIC = 32 µg/mL) |
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